molecular formula C19H22N4O4 B5579260 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide

Cat. No. B5579260
M. Wt: 370.4 g/mol
InChI Key: RBXKHDKEAMQOGJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that typically exhibit significant biological activity, attributable to their structural features such as the imidazolidinyl and quinolinyl moieties. Such structures are often investigated for their potential in medicinal chemistry and material science due to their unique reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step organic reactions, starting from basic building blocks. For instance, the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones as blood platelet cAMP phosphodiesterase inhibitors involves complex reaction pathways including substitutions and cyclization steps to introduce the desired functional groups and achieve the cyclic structures (Meanwell et al., 1991).

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with imidazolidinyl and quinolinyl structures have been synthesized and analyzed for their structural activity relationships. For example, a series of aniline derivatives with imidazole substituents were synthesized and showed potent enzyme inhibitory activity and antisecretory effects in gastric acid secretion models (Yamakawa et al., 1991). This suggests that the compound may also have similar synthesis pathways and structural activity relationships that can be explored for various scientific applications.

Pharmacological Applications

Compounds with imidazolidinyl and quinolinyl moieties have been explored for their pharmacological properties. For instance, imidazoquinolones have been studied as potential antibacterial agents (Fujita et al., 1996), indicating the potential for the compound to possess antibacterial properties. Additionally, derivatives of imidazo[4,5-b]quinolin have been evaluated as inhibitors of blood platelet aggregation (Meanwell et al., 1991), suggesting possible applications in cardiovascular research.

Chemical Synthesis and Modifications

The synthesis of related compounds, such as isoaaptamine analogues, involves complex chemical reactions that could provide insights into synthetic pathways applicable to the compound of interest (Walz & Sundberg, 2000). This indicates the possibility of synthesizing and modifying the compound for specific scientific applications.

Enzymatic and Molecular Interactions

The interaction of similar compounds with enzymes and molecular targets provides a basis for investigating the compound's potential interactions. For example, compounds with imidazoquinoline and quinazolinone structures have shown significant enzymatic interactions and biological activities (Iminov et al., 2008), suggesting that the compound may also interact with biological targets in a meaningful way.

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(8-methoxyquinolin-5-yl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-21(16(24)10-14-18(25)23(3)19(26)22(14)2)11-12-7-8-15(27-4)17-13(12)6-5-9-20-17/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXKHDKEAMQOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)N(C)CC2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide

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